Abacavir Impurity Standard

Description

Overview of International Regulatory Frameworks for Pharmaceutical Impurities

To standardize the control of impurities on a global scale, several international regulatory bodies have established comprehensive guidelines. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) is a key organization that brings together regulatory authorities and the pharmaceutical industry to develop scientifically and technically sound guidelines. ich.org

The ICH has produced a series of quality guidelines, often referred to as the "Q" guidelines, that are widely adopted by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). biotech-spain.com Key ICH guidelines pertaining to impurity control include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. jpionline.orgbiotech-spain.compremier-research.com It establishes thresholds for impurities that trigger the need for identification and qualification. biotech-spain.com

ICH Q3B(R2): Impurities in New Drug Products: This document focuses on impurities that are classified as degradation products of the API or as byproducts of interactions between the API and excipients in the final drug product. biotech-spain.compremier-research.com

ICH Q3C: Guideline for Residual Solvents: This guideline addresses the control of residual solvents, which are organic volatile chemicals used in the manufacturing process. pharmaffiliates.combiotech-spain.com

ICH Q3D: Guideline for Elemental Impurities: This guideline implements a risk-based approach to control elemental impurities in drug products. biotech-spain.comich.orgeuropa.eu

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses impurities that have the potential to be mutagenic and carcinogenic, providing a framework for their assessment and control. jpionline.orgpremier-research.comijpras.com

These guidelines collectively ensure a harmonized approach to impurity management, safeguarding patient health and facilitating the global development and registration of safe and effective medicines. ich.org

Structure

2D Structure

3D Structure

Properties

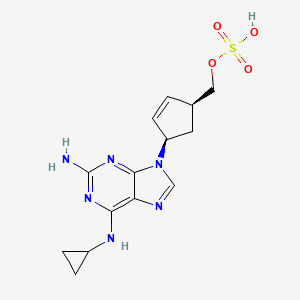

Molecular Formula |

C14H18N6O4S |

|---|---|

Molecular Weight |

366.40 g/mol |

IUPAC Name |

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl hydrogen sulfate |

InChI |

InChI=1S/C14H18N6O4S/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-24-25(21,22)23/h1,4,7-10H,2-3,5-6H2,(H,21,22,23)(H3,15,17,18,19)/t8-,10+/m1/s1 |

InChI Key |

HDPSUBZUCMNXAD-SCZZXKLOSA-N |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COS(=O)(=O)O |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COS(=O)(=O)O |

Origin of Product |

United States |

Theoretical Foundations of Impurity Profiling

Classification of Pharmaceutical Impurities

The ICH guidelines categorize impurities into three main types: organic impurities, inorganic impurities, and residual solvents. nih.govsynthinkchemicals.com This classification helps in managing and controlling impurities throughout the drug development lifecycle. pillbuys.com

Organic impurities are the most common type of impurities found in drug substances and can originate from various stages of the manufacturing process or during storage. nih.govsynthinkchemicals.com They can be either identified or unidentified and may be volatile or non-volatile. nih.gov

Process-Related Impurities: These impurities are associated with the manufacturing process itself. They include:

By-products: Substances formed from side reactions during the synthesis of the active pharmaceutical ingredient (API). nih.gov

Intermediates: Molecules that are formed during the synthesis and are precursors to the final API. nih.gov

Reagents, Ligands, and Catalysts: Chemicals used in the synthesis process that are not completely removed. nih.gov In the synthesis of abacavir (B1662851), for instance, specific reagents and catalysts are used which could potentially remain as impurities if not properly controlled. google.com

Degradation Products: These impurities result from the chemical breakdown of the drug substance over time due to factors such as light, heat, moisture, or reaction with excipients. nih.gov Forced degradation studies are conducted to identify potential degradation products. For abacavir sulfate (B86663), studies have shown that it is susceptible to degradation under acidic and oxidative conditions, while remaining stable under basic hydrolysis and thermal stress. scilit.com

The following table details some of the known organic impurities related to abacavir:

| Impurity Name | CAS Number | Molecular Formula | Type |

| Abacavir EP Impurity A | 136470-79-6 | C₁₄H₁₈N₆O | Process-Related |

| Abacavir EP Impurity B | 1443421-69-9 | C₂₀H₂₃ClN₈O | Process-Related |

| Abacavir EP Impurity C | 124752-25-6 | C₁₁H₁₄N₆O | Process-Related |

| Abacavir EP Impurity D | 783292-37-5 | C₁₄H₁₈N₆O | Process-Related |

| Abacavir EP Impurity E | 208762-35-0 | C₁₄H₂₀N₆O · C₄H₆O₄ | Process-Related |

| Abacavir EP Impurity F | 1443421-68-8 | C₁₈H₂₆N₆O | Process-Related |

| N6-Cyclopropyl-9H-Purin-2,6-diamine | 120503-69-7 | C₈H₁₀N₆ | Process-Related |

Data sourced from BOC Sciences and Daicel Pharma. daicelpharmastandards.com

Forced degradation studies on abacavir sulfate have identified several degradation products. The table below summarizes the findings from a study where abacavir was subjected to various stress conditions.

| Stress Condition | Degradation Products Formed |

| Acid Hydrolysis | Five degradation products (A1-A5) were formed. pillbuys.com One study identified an unknown impurity (Imp-A1) and a known impurity (Imp-B). nih.gov Another study using LC-MS found degradants with m/z values of 151, 152, 191, and 192. ijrpc.com A further study identified a possible degradant with the formula C₈H₁₀N₆ (m/z 191.2). |

| Oxidative Stress | Two degradation products (O2 and O3) were formed with 6% H₂O₂. pillbuys.com Another study identified three unknown degradation products (Imp-O1, Imp-O2, Imp-O3) with m/z values of 303.20, 223.20, and 319.20 respectively. nih.gov A separate study identified potential degradants with formulas C₁₄H₁₈N₆O₃ (m/z 319.2) and C₁₁H₁₄N₆O (m/z 247.2). |

| Base Hydrolysis | No degradation observed. nih.govpillbuys.com |

| Neutral Hydrolysis | No degradation observed. pillbuys.com |

| Photolytic Stress | No degradation observed. nih.govpillbuys.com |

| Thermal Stress | No degradation observed. nih.govpillbuys.com |

Inorganic impurities are typically derived from the manufacturing process and are generally known and identified. nih.govsynthinkchemicals.com These can include:

Reagents, ligands, and catalysts

Heavy metals or other residual metals

Inorganic salts

Filter aids and charcoal nih.gov

While no metal catalysts are reported to be used in some manufacturing processes of abacavir, the control of inorganic impurities remains a critical aspect of quality control. geneesmiddeleninformatiebank.nl

Residual solvents are organic or inorganic liquids used during the synthesis and purification of the drug substance. nih.govmdpi.com Since these solvents are not completely removed by manufacturing processes, their levels must be controlled within acceptable limits based on their toxicity. mdpi.comsigmaaldrich.com The ICH Q3C guideline classifies residual solvents into three classes based on their risk to human health. mdpi.com The control of residual solvents in abacavir is a part of the drug substance specification. cbg-meb.nl

Inorganic Impurities

Principles of Impurity Identification and Quantification

The identification and quantification of impurities are essential for ensuring the quality and safety of a drug product. Various analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used for separating and quantifying impurities. nih.govnih.gov Spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for the structural elucidation of impurities. bbrc.in

For abacavir, stability-indicating UHPLC and LC-MS/MS methods have been developed to separate and characterize its degradation products. nih.govpillbuys.com These methods are validated to be specific, accurate, and precise, allowing for the reliable quantification of impurities. nih.govnih.gov

Concepts of Impurity Thresholds and Acceptance Criteria in Pharmaceutical Development

Regulatory guidelines define thresholds for reporting, identifying, and qualifying impurities. pillbuys.com These thresholds are based on the maximum daily dose of the drug. synthinkchemicals.com

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. pillbuys.com For a drug with a maximum daily dose of less than 2g/day, the reporting threshold is 0.05%. synthinkchemicals.com

Identification Threshold: The level above which an impurity must be structurally identified. pillbuys.com For a drug with a maximum daily dose of less than 2g/day, this is typically 0.10% or 1 mg per day intake, whichever is lower. synthinkchemicals.com

Qualification Threshold: The level above which an impurity's biological safety must be established. pillbuys.com For a maximum daily dose of less than 2g/day, this is generally 0.15% or 1 mg per day intake, whichever is lower. synthinkchemicals.com

Acceptance criteria for impurities are established based on data from clinical trials, nonclinical studies, and the manufacturing process capability. researchgate.netscispace.com For abacavir, the specifications for the drug substance and drug product include acceptance criteria for related compounds and total impurities. geneesmiddeleninformatiebank.nlcbg-meb.nl

Analytical Methodologies for Impurity Detection

Chromatographic Techniques

Chromatographic methods are the workhorse for separating and quantifying impurities in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and its more advanced counterpart, UHPLC, are widely used for the impurity profiling of abacavir. nih.govresearchgate.net These techniques utilize a stationary phase (column) and a mobile phase to separate components of a mixture based on their differential partitioning. nih.govpillbuys.com For abacavir, reversed-phase HPLC methods, often with C8 or C18 columns, have been developed to effectively separate the drug from its known impurities and degradation products. nih.govpillbuys.com The use of gradient elution, where the composition of the mobile phase is varied over time, allows for the resolution of a wide range of impurities with different polarities. nih.gov UHPLC, with its smaller particle size columns, offers faster analysis times and improved resolution. nih.govresearchgate.net

Process-Related Impurities of Abacavir

Spectroscopic Techniques

While chromatography separates impurities, spectroscopic techniques are essential for their structural elucidation and identification.

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for identifying impurities by providing information about their molecular weight and fragmentation patterns. pillbuys.com This technique has been instrumental in characterizing the degradation products of abacavir formed under various stress conditions. pillbuys.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement. ontosight.ai It is a definitive technique for the structural confirmation of synthesized impurity standards and for characterizing unknown impurities isolated from the drug substance or product. ontosight.aisynthinkchemicals.com

Synthesis and Characterization of Abacavir Impurity Standards

Importance of Certified Reference Standards

Certified reference standards are highly purified compounds that serve as a benchmark for the identification and quantification of impurities. creative-biolabs.com They are essential for:

Method Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods used for impurity testing. synthinkchemicals.com

Quantification: Accurately determining the levels of impurities in batches of the API and final drug product. synthinkchemicals.com

Identification: Confirming the identity of known impurities by comparing their chromatographic retention times and spectroscopic data with that of the reference standard. synthinkchemicals.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Abacavir (B1662851) Impurity Screening

General Approaches to Synthesis

When commercial standards are unavailable, custom synthesis is required. synthinkchemicals.compharmacompass.com The synthesis of abacavir impurities often involves a multi-step process that may start from known intermediates of the abacavir synthesis or from commercially available starting materials. nih.gov The synthetic route is carefully designed to yield the target impurity with high purity. synthinkchemicals.com Following synthesis, the compound undergoes extensive purification, typically using techniques like column chromatography or preparative HPLC, to achieve the desired purity level. synthinkchemicals.com The final step is the comprehensive characterization of the synthesized standard using a battery of analytical techniques, including NMR, MS, and HPLC, to confirm its structure and purity. synthinkchemicals.comcreative-biolabs.com

Regulatory Specifications and Limits for Abacavir Impurities

Pharmacopeial Monographs (USP/EP)

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for abacavir (B1662851) sulfate (B86663) that specify the acceptable limits for known and unknown impurities. These monographs often include specific tests and acceptance criteria for impurities such as Abacavir EP Impurity A, C, and D. synzeal.com

| Impurity | Pharmacopeia | Typical Limit (as a percentage of Abacavir) |

|---|---|---|

| Abacavir EP Impurity A | EP | ≤ 0.15% |

| Abacavir EP Impurity C | EP | ≤ 0.10% |

| Abacavir EP Impurity D (trans-Abacavir) | EP | ≤ 0.20% |

| Any other individual impurity | EP/USP | ≤ 0.10% |

| Total impurities | EP/USP | ≤ 0.5% |

Note: These limits are for illustrative purposes and can vary. The official pharmacopeial monographs should always be consulted for the current specifications.

ICH Guidelines and their Application

The ICH Q3A and Q3B guidelines provide a framework for setting impurity limits based on the maximum daily dose of the drug. premier-research.com These guidelines define thresholds for reporting, identification, and qualification of impurities. biotech-spain.com For instance, the identification threshold is the level above which an impurity needs to be structurally characterized. biotech-spain.com The qualification threshold is the level above which an impurity's safety needs to be justified. jpionline.org These thresholds are crucial in the development of a comprehensive control strategy for abacavir impurities.

Case Studies in Abacavir Impurity Profiling

Forced Degradation Studies

Forced degradation studies are a key component of drug development and are mandated by regulatory guidelines. pillbuys.comijrpc.com In these studies, the drug substance is subjected to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to identify potential degradation products. nih.govpillbuys.com Studies on abacavir (B1662851) sulfate (B86663) have shown that it is susceptible to degradation under acidic and oxidative conditions, leading to the formation of several degradation products. nih.govresearchgate.net For example, under acidic hydrolysis, a known impurity, Imp-B, and an unknown degradation product were formed. nih.gov These studies are vital for developing stability-indicating analytical methods that can separate the drug from all potential degradation products. nih.govresearchgate.net

Impurity Profiling in Formulated Products

The impurity profile of the final drug product can differ from that of the API due to interactions with excipients or degradation during the manufacturing process and storage. premier-research.com Therefore, it is essential to monitor the impurity profile of the formulated product throughout its shelf life. pharmaffiliates.com Research has focused on developing and validating analytical methods, such as RP-HPLC, for the simultaneous quantification of abacavir and its impurities in combined dosage forms. researchgate.net These methods are crucial for ensuring the quality and safety of the final medicinal product that reaches the patient. researchgate.net

Q & A

Q. What are the key impurities associated with Abacavir, and how are they classified?

Abacavir impurities include process-related impurities (e.g., unreacted intermediates), degradation products (e.g., hydrolyzed or oxidized forms), and nitrosamine derivatives (e.g., N-Nitroso Abacavir Impurity 1). These are categorized based on their origin:

- Process impurities : E.g., Abacavir EP Impurity B (CAS 1443421-69-9) and Impurity D (CAS 783292-37-5) .

- Degradation products : E.g., 3-Hydroxy Abacavir (Mole Weight 304.35) formed under oxidative stress .

- Nitrosamines : N-Nitroso derivatives (e.g., C14H17N7O2) regulated due to carcinogenic potential . Identification relies on chromatographic separation (UHPLC) coupled with spectroscopic characterization (e.g., mass spectrometry) .

Q. How are impurity profiles established during Abacavir drug development?

Impurity profiles require:

- Forced degradation studies : Acid/base hydrolysis, oxidation, and thermal stress to simulate stability challenges. For example, Abacavir sulfate degrades under acidic conditions to form Impurity A (0.05–0.20% w/w) .

- Batch analysis : Graphic chromatograms and raw data (peak areas) from representative batches to track impurity variability .

- Regulatory compliance : Profiles must align with FDA/EMA guidelines, including quantification limits (e.g., ≤0.15% for nitrosamines) .

Advanced Research Questions

Q. What methodological challenges arise in quantifying trace nitrosamine impurities like N-Nitroso Abacavir?

Key challenges include:

- Low detection limits : Achieving sub-ppm sensitivity requires UHPLC with tandem mass spectrometry (e.g., LOQ validation at 0.05% w/w) .

- Relative response factors (RRF) : Impurities with divergent detector responses (e.g., RRF = 0.5 for N-Nitroso derivatives) necessitate correction to avoid underestimation .

- Matrix interference : Co-eluting excipients in formulations may mask impurities, requiring orthogonal methods (e.g., ion-pair chromatography) .

Q. How can researchers validate a stability-indicating UHPLC method for Abacavir impurity analysis?

Validation parameters per ICH guidelines include:

- Specificity : Resolve all impurities (e.g., Imp-A to Imp-G) from the main peak with resolution ≥2.0 .

- Precision : ≤2% RSD for assay methods and ≤10% RSD for impurities at 0.1–1.0% levels .

- Robustness : Test flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2) to ensure reproducibility under minor variations .

- Linearity : R² ≥0.99 across 50–150% of target concentration for the API and impurities .

Q. How should researchers address discrepancies in impurity profiles across batches?

Discrepancies may stem from:

- Process variability : Changes in synthesis conditions (e.g., reaction time, catalyst purity) alter impurity ratios. Cross-batch comparisons using spiked samples can isolate process-related impurities .

- Degradation pathways : Environmental factors (e.g., humidity) accelerate specific degradation routes. Accelerated stability studies (40°C/75% RH) identify dominant pathways . Mitigation involves updating analytical procedures to detect new impurities and revising specifications per ICH Q3A/B .

Data Integrity and Compliance

Q. What criteria ensure the reliability of impurity quantification data in regulatory submissions?

- Traceability : Include batch numbers, manufacturing dates, and analytical procedure versions in raw data .

- Cross-validation : Compare results across labs using shared reference standards (e.g., USP/EP-certified materials) .

- Error documentation : Report deviations (e.g., column lot variations) and their impact on impurity recovery rates .

Q. How can researchers reconcile conflicting impurity thresholds between FDA and EMA guidelines?

- Case study : EMA may require stricter nitrosamine limits (e.g., ≤0.03 ppm) vs. FDA’s 0.15% threshold. A risk-based approach prioritizes impurities with genotoxic potential .

- Harmonization : Cross-reference ICH M7 guidelines for mutagenic impurities and conduct computational toxicology (e.g., Ames test simulations) .

Methodological Innovations

Q. What advanced techniques improve structural elucidation of unknown impurities?

- High-resolution MS (HRMS) : Assign molecular formulas via exact mass (e.g., N-Nitroso Abacavir: 315.14 Da ).

- NMR spectroscopy : Confirm stereochemistry (e.g., 3-Hydroxy Abacavir’s (2R,4S) configuration) .

- Degradation modeling : Predictive software (e.g., Zeneth®) simulates degradation routes to preemptively identify novel impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.